[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate
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Overview
Description
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate is an indole alkaloid derived from the plant Strychnos henningsii Gilg. This compound, along with henningsamine and rindline, was first isolated and identified in the mid-20th century . Indole alkaloids are known for their diverse biological activities, making them significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of henningsoline involves the extraction of Strychnos henningsii seeds using solvents like chloroform . The process includes several steps:
Extraction: The seeds are extracted with chloroform.
Condensation: The extract is then condensed to obtain the crude alkaloid mixture.
Purification: The crude mixture undergoes purification processes such as chromatography to isolate henningsoline.
Industrial Production Methods
Currently, there is no widely established industrial method for the production of henningsoline acetate. The preparation remains largely within the realm of laboratory research, focusing on small-scale extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indole structure, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can alter the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents such as bromine or chlorine are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties .
Scientific Research Applications
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of indole alkaloids.
Biology: Research focuses on its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest its use in developing new therapeutic agents for various diseases.
Industry: Its unique chemical structure makes it a candidate for the synthesis of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of henningsoline acetate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but initial studies indicate its potential in affecting cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Henningsamine
- Rindline
- Diaboline
Uniqueness
[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate stands out due to its unique indole structure, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
18797-84-7 |
---|---|
Molecular Formula |
C24H28N2O6 |
Molecular Weight |
440.496 |
InChI |
InChI=1S/C24H28N2O6/c1-12(27)26-20-16(4-5-17(30-3)21(20)29)24-7-8-25-11-14-6-9-31-23(32-13(2)28)19(22(24)26)15(14)10-18(24)25/h4-6,15,18-19,22-23,29H,7-11H2,1-3H3/t15-,18-,19+,22-,23-,24?/m0/s1 |
InChI Key |
WUSIMBJXHMBCII-UVVIXOIGSA-N |
SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3OC(=O)C)C6=C1C(=C(C=C6)OC)O |
Origin of Product |
United States |
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